(2-Amino-4-(methylsulfonyl)phenyl)methanol
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Overview
Description
(2-Amino-4-(methylsulfonyl)phenyl)methanol is an organic compound with a complex structure that includes an amino group, a methylsulfonyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(methylsulfonyl)phenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and sulfonation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(methylsulfonyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
(2-Amino-4-(methylsulfonyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Amino-4-(methylsulfonyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfonyl)phenol
- 4-(Methylsulfonyl)phenol
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
(2-Amino-4-(methylsulfonyl)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for various applications in research and industry .
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
(2-amino-4-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H11NO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5,9H2,1H3 |
InChI Key |
RVKBXCOCKOKQGE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)N |
Origin of Product |
United States |
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